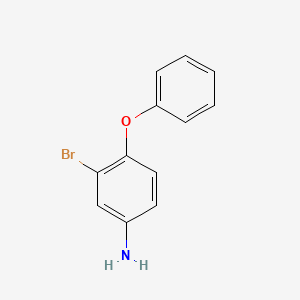
3-Bromo-4-phenoxyaniline
Descripción general
Descripción
3-Bromo-4-phenoxyaniline, also known as 3-bromo-4-phenoxybenzenamine, is a chemical compound . It has gained attention in scientific research due to its diverse properties and potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT) . These techniques provide insights into the solid-state crystal structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of this compound can be understood by studying its Molecular Electrostatic Potential (MEP). The MEP provides critical understanding of its electrostatic properties and potential sites of chemical reactivity .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.58 . Its physical form is a powder . More detailed physical and chemical properties can be obtained through further experimental analysis .
Aplicaciones Científicas De Investigación
Crystal Structure Studies
- Supramolecular Structure Analysis : 3-Bromo-4-phenoxyaniline, similar to other halogenated anilines, plays a role in the study of crystal structures. In a study comparing various halogenated 4-phenoxyanilines, it was observed that 4-(4′-Iodo)phenoxyaniline is isostructural to its bromo, chloro, and ethynyl derivatives, highlighting the significance of these compounds in understanding supramolecular assembly and isomorphism in crystal engineering (Dey & Desiraju, 2004).
Synthesis and Characterization of Complex Compounds
- Gold(III) Complex Synthesis : In a study involving the synthesis of a gold(III) complex, 4-bromo-2,6-bis(hydroxymethyl)phenol was used in conjunction with m-nitroaniline. The study provided insights into the reaction conditions and thermodynamic parameters, demonstrating the utility of bromophenols in complex metallo-organic syntheses (Altun & Yoruç, 2019).
Molecular and Theoretical Studies
- Molecular and DFT Analysis : Bromophenol derivatives have been studied for their spectroscopic properties and intermolecular interactions using techniques like FT-IR, UV-Vis, and X-ray diffraction. Density functional theory (DFT) was used to optimize the geometry and analyze molecular electrostatic potential, Fukui function, and other properties, showcasing the role of these compounds in theoretical chemistry and molecular modeling (Demircioğlu et al., 2019).
Chemical Reactions and Catalysis
- Catalysis with Palladium Compounds : Bromophenols have been used in reactions catalyzed by palladium compounds, such as the condensation of 3-bromo-cinnoline with terminal alkynes. These studies illustrate the potential of bromophenols in facilitating diverse organic reactions and synthesizing novel organic structures (Ames & Bull, 1982).
Photodynamic Therapy
- Photodynamic Therapy Applications : Research on zinc phthalocyanines substituted with bromophenol derivatives has shown that these compounds have high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Environmental Studies
- Environmental Treatment Studies : Studies on the oxidation kinetics of bromophenols and their derivatives have implications for understanding their behavior in water treatment processes, such as UV/persulfate treatment, highlighting their relevance in environmental chemistry (Luo et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is primarily used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, it serves as a boron reagent .
Biochemical Pathways
Its role in the Suzuki–Miyaura cross-coupling reaction involves the formation of carbon-carbon bonds .
Result of Action
The result of 3-Bromo-4-phenoxyaniline’s action is largely dependent on its use in organic synthesis. In the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors, including temperature, pH, and the presence of other reagents. In the context of the Suzuki–Miyaura cross-coupling reaction, it operates under mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
3-bromo-4-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFTVCQGIZTAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B3086355.png)
![1-Methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B3086357.png)

![(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086369.png)
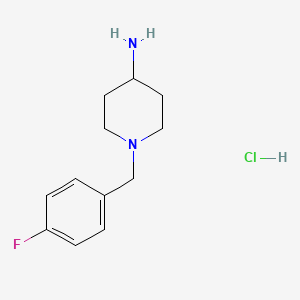
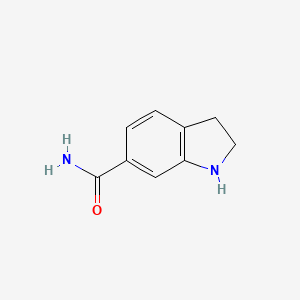
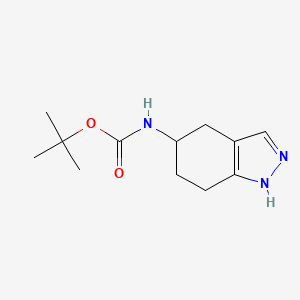

amine hydrochloride](/img/structure/B3086404.png)

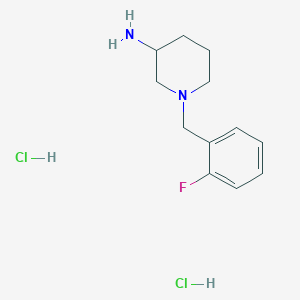
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)

